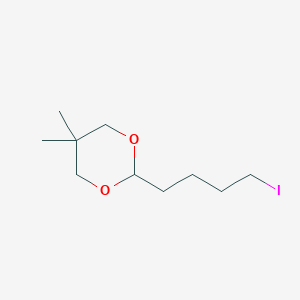

2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane

Description

2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a 4-iodobutyl chain at the 2-position. This compound belongs to a broader class of 5,5-dimethyl-1,3-dioxane derivatives, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its iodine substituent enhances reactivity in nucleophilic substitutions, making it valuable for constructing complex molecules .

Propriétés

IUPAC Name |

2-(4-iodobutyl)-5,5-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFUSAQYSJHDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCI)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694748 | |

| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402480-06-2 | |

| Record name | 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Structural Features and Substitution Patterns

The 5,5-dimethyl-1,3-dioxane scaffold is highly modular, with variations in substituents at the 2-position significantly altering chemical and physical properties. Key analogs include:

Key Observations :

- Halogenated Derivatives : Iodo and bromo analogs (e.g., 2-(4-iodobutyl) and 2-(3-bromopropyl)) exhibit enhanced electrophilicity, favoring SN2 reactions. The iodine atom’s larger size and lower electronegativity compared to bromine may reduce reaction activation energy .

- Aromatic Substitutions : Phenyl or dichlorophenyl groups (e.g., 2-(2,4-dichlorophenyl)) introduce steric bulk and π-π interactions, impacting solubility and biological activity .

- Aliphatic Aldehydes : The butanal substituent in 5,5-dimethyl-1,3-dioxane-2-butanal enables carbonyl-based reactions, such as condensations, for drug synthesis .

Comparative Reaction Yields :

Physicochemical Properties

- Thermal Stability : Quantum chemical studies indicate that 5,5-dimethyl-1,3-dioxane derivatives require activation energies of ~19–21 kcal/mol for isomerization, suggesting stability below 200°C .

- Solubility : Aliphatic derivatives (e.g., 2-iodobutyl) are more soluble in polar aprotic solvents (DMF, acetone) than aromatic analogs .

- Reactivity : Iodine’s polarizable nature enhances nucleophilic substitution rates compared to bromine or chlorine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.